

The (+/-)-Strigol Signaling Pathway in Arabidopsis thaliana: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental cues. The perception and transduction of the SL signal in Arabidopsis thaliana are orchestrated by a core signaling pathway involving hormone perception, protein-protein interactions, and targeted protein degradation. This technical guide provides an in-depth overview of the core components and mechanisms of the (+/-)-Strigol signaling pathway in Arabidopsis thaliana. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Components of the Strigolactone Signaling Pathway

The central players in the SL signaling pathway in Arabidopsis thaliana are:

DWARF14 (D14): An α/β-hydrolase that functions as the primary receptor for strigolactones.
 It possesses a catalytic triad (Ser-His-Asp) and a hydrophobic binding pocket that accommodates the SL molecule.



- MORE AXILLARY GROWTH 2 (MAX2): An F-box protein that is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, designated as SCFMAX2.
- SUPPRESSOR OF MAX2 1-LIKE (SMXL) Proteins: A family of transcriptional co-repressors
 that are the primary targets for degradation in response to SL signaling. In the context of
 shoot branching, SMXL6, SMXL7, and SMXL8 are the key players.

The Signaling Mechanism: A Step-by-Step Cascade

The current model of SL signaling operates through a derepression mechanism, where the degradation of SMXL repressor proteins allows for the expression of downstream target genes.

In the absence of Strigolactone:

SMXL proteins (SMXL6, SMXL7, SMXL8) are stable and interact with transcriptional corepressors, such as TOPLESS-RELATED PROTEIN 2 (TPR2), to suppress the expression of downstream target genes, including BRANCHED 1 (BRC1), a key inhibitor of axillary bud outgrowth. This repression promotes shoot branching.

In the presence of Strigolactone:

- Perception: The strigolactone molecule, often studied using the synthetic analog rac-GR24, binds to the hydrophobic pocket of the D14 receptor.
- Conformational Change and Hydrolysis: Binding of SL induces a conformational change in D14. D14 hydrolyzes the SL molecule, which is thought to be crucial for downstream signaling.
- Complex Formation: The SL-bound, conformationally altered D14 interacts with the F-box protein MAX2 and a target SMXL protein (e.g., SMXL7), forming a D14-SMXL-SCFMAX2 complex.
- Ubiquitination: The SCFMAX2 complex polyubiquitinates the SMXL protein.
- Degradation: The polyubiquitinated SMXL protein is targeted for degradation by the 26S proteasome.

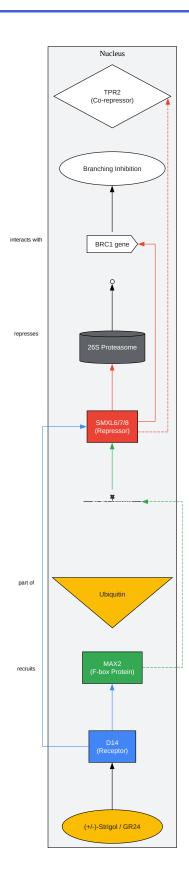




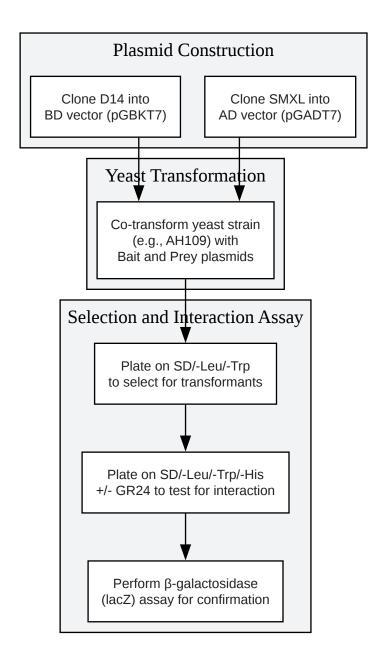


• Derepression of Gene Expression: The degradation of SMXL repressors relieves the suppression of downstream target genes like BRC1, leading to the inhibition of shoot branching and other developmental responses.

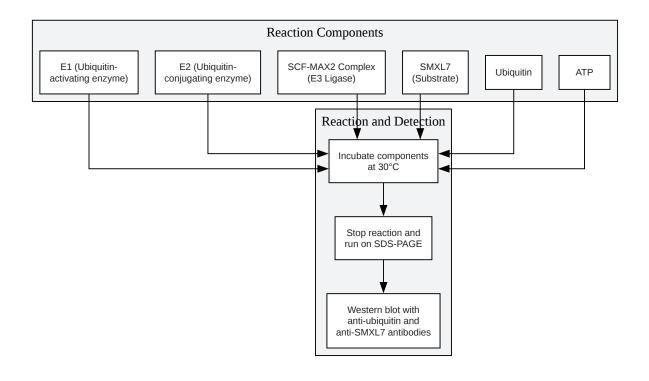












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